

WIN 62577: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	WIN 62577	
Cat. No.:	B15616969	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 62577 is a complex heterocyclic steroid that has garnered significant interest in pharmacological research due to its dual activity as a potent, species-selective neurokinin-1 (NK1) receptor antagonist and an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of WIN 62577. Detailed descriptions of its mechanisms of action at both receptor types are presented, supported by signaling pathway diagrams. Furthermore, this guide includes a summary of synthetic strategies and general experimental protocols for the characterization and biological evaluation of this compound, aiming to facilitate further research and drug discovery efforts.

Chemical Structure and Properties

WIN 62577 is a synthetic, non-peptide molecule with a complex steroidal framework fused to a pyrimido[1,2-a]benzimidazole heterocyclic system.

IUPAC Name: (1R,3aS,3bR,15aR,15bS,17aS)-1-ethynyl-15a,17a-dimethyl-2,3,3a,3b,4,5,15,15a,15b,16,17,17a-dodecahydro-1H-benzo[1]imidazo[2,1-b]cyclopenta[2]naphtho[1,2-g]quinazolin-1-ol

SMILES String: C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C



Chemical Formula: C29H31N3O

Physicochemical Properties

A summary of the key physicochemical properties of **WIN 62577** is provided in the table below.

Property	Value	Reference
Molecular Weight	437.59 g/mol	
Appearance	Solid powder	
Solubility	Soluble in DMSO	
CAS Numbers	144177-32-2, 138091-43-7	[3][4]
LogP	5.43	Probes & Drugs

Synthesis

A detailed, step-by-step synthesis protocol for **WIN 62577** is not readily available in the public domain. However, the general synthetic strategy involves the reaction of a 2-hydroxymethylene-3-oxo-steroid with 2-aminobenzimidazole.[3] This approach leads to the formation of the characteristic androstano--INVALID-LINK-- core structure.

The synthesis of related androstano[3,2-b]pyrimido[1,2-a]benzimidazoles has been described in the literature, providing a likely basis for the synthesis of **WIN 62577**.[5][6] These syntheses typically start from a dihydroethisterone skeleton.

Biological Activity and Mechanism of Action

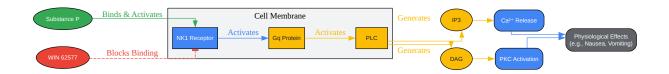
WIN 62577 exhibits a dual pharmacological profile, acting as both a neurokinin-1 (NK1) receptor antagonist and a muscarinic acetylcholine receptor (mAChR) allosteric modulator.

Neurokinin-1 (NK1) Receptor Antagonism

WIN 62577 is a potent and centrally active antagonist of the rat NK1 receptor.[7] However, it is important to note that this activity is species-selective and the compound does not act as an antagonist at the human NK1 receptor.[4][7] NK1 receptors are G-protein coupled receptors



(GPCRs) that are activated by the neuropeptide Substance P. Antagonism of the NK1 receptor by **WIN 62577** blocks the downstream signaling cascade initiated by Substance P binding.

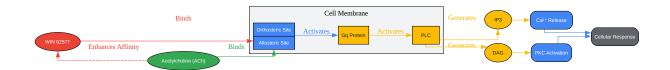


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Caption: NK1 Receptor Antagonism by WIN 62577.

Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation

WIN 62577 interacts with M1-M4 muscarinic acetylcholine receptors.[4] It acts as an allosteric enhancer of acetylcholine (ACh) affinity, particularly at the M3 receptor subtype.[7] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand (ACh). This binding event induces a conformational change in the receptor that can modulate the binding and/or efficacy of the orthosteric ligand. Studies with **WIN 62577** and its analogs have suggested the existence of a second, distinct allosteric binding site on muscarinic receptors.[7]



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Caption: Allosteric Modulation of M3 Receptor by WIN 62577.

Experimental Protocols Characterization

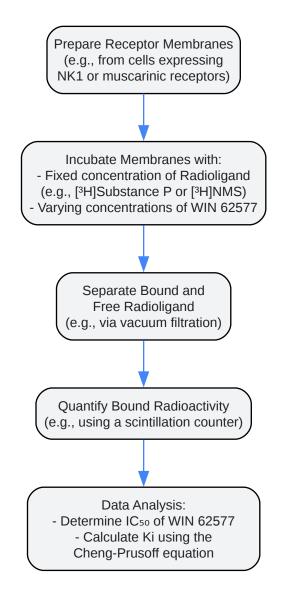
The structural elucidation and confirmation of **WIN 62577** and its analogs are typically achieved using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine
 the chemical structure, including the stereochemistry of the steroidal backbone and the
 connectivity of the heterocyclic system.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula and fragmentation patterns, further validating the structure.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are crucial for characterizing the interaction of **WIN 62577** with its target receptors. Below is a general protocol for a competitive binding assay.





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Caption: Workflow for a Competitive Radioligand Binding Assay.

General Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., CHO cells expressing rat NK1 receptor or human M3 receptor).
- Assay Buffer: Use an appropriate buffer, for example, for NK1 receptor binding, 40 mM
 Hepes pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5 % BSA, and protease inhibitors.[8]



- Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [125]]-Substance P for NK1 or [3H]-N-methylscopolamine for muscarinic receptors) and a range of concentrations of **WIN 62577**.[7][8]
- Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 27°C).[8]
- Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of WIN 62577 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

WIN 62577 is a valuable pharmacological tool for studying the roles of NK1 and muscarinic receptors. Its complex chemical structure and dual activity make it a compound of interest for further investigation and as a lead for the development of novel therapeutics. This guide provides a foundational understanding of its properties and the experimental approaches for its study, which should aid researchers in designing and executing their investigations.

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